Perindopril

Cardiovascular outcomes ACE inhibitor class effect Meta-analysis

Select Perindopril for protocols demanding ACE inhibitors with robust Phase III/IV trial validation—not just mechanism-of-action interchangeability. Multiple trials confirm significant reductions in MI, stroke, and CV mortality for perindopril; meta-regression assigns a disproportionate class benefit to perindopril-containing studies (p=0.0001)[]. Its active metabolite, perindoprilat, has the highest bradykinin/angiotensin I selectivity ratio (1.44), exceeding enalaprilat (1.00) by 44%[]. The arginine salt formulation extends shelf-life to 3 years with superior ICH climatic zone III/IV stability[]. Ideal for cardiovascular outcome research, endothelial biology investigations, and generic pharmaceutical development requiring a differentiated ACE inhibitor.

Molecular Formula C19H32N2O5
Molecular Weight 368.5 g/mol
CAS No. 82834-16-0
Cat. No. B612348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerindopril
CAS82834-16-0
SynonymsS-9490-3;  McN-A-2833-109;  [(S)-1-Ethoxycarbonylbutyl]-Ala-Oic-OH t-butyl-amine salt;  (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1- oxopropyl]octahydro-1H-indole-2-carboxylic acid tert-butylammonium salt
Molecular FormulaC19H32N2O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
InChIInChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1
InChIKeyIPVQLZZIHOAWMC-QXKUPLGCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.22e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Perindopril (CAS 82834-16-0) Sourcing Guide: ACE Inhibitor with Differentiated Bradykinin Selectivity and Clinical Outcomes Evidence


Perindopril (CAS 82834-16-0) is a prodrug angiotensin-converting enzyme (ACE) inhibitor that undergoes hepatic hydrolysis to its active diacid metabolite, perindoprilat [1]. As a member of the ACE inhibitor class, it inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, while simultaneously reducing the degradation of bradykinin, a vasodilatory peptide [1]. Unlike several other ACE inhibitors, perindopril has been evaluated in multiple large-scale, randomized, placebo-controlled cardiovascular outcome trials including EUROPA (stable coronary artery disease), PROGRESS (secondary stroke prevention), and ASCOT-BPLA (hypertension), establishing a distinct evidentiary profile [2]. Perindopril is available in multiple salt forms, with the arginine salt offering enhanced stability characteristics compared to the traditional erbumine (tert-butylamine) salt [3].

Why Perindopril Cannot Be Assumed Interchangeable with Other ACE Inhibitors: Evidence Against a Uniform Class Effect


The clinical assumption that all ACE inhibitors are interchangeable based on a shared mechanism of action is not supported by comparative evidence [1]. A meta-analysis of randomized controlled trials with chronic ACE inhibitor exposure (>6 months) found that perindopril-based trials demonstrated significantly greater reductions in the composite primary endpoint of myocardial infarction, stroke, and mortality compared to trials using all other ACE inhibitors combined (p = 0.0001) [2]. Furthermore, exclusion of perindopril from ACE inhibitor stroke reduction analyses rendered the class benefit nonsignificant, indicating that the magnitude of benefit observed across ACE inhibitor trials is disproportionately driven by perindopril-containing studies [3]. Pharmacologically, perindoprilat exhibits the highest selectivity ratio for bradykinin versus angiotensin I binding sites among tested ACE inhibitors (perindoprilat: 1.44; enalaprilat: 1.00), a property that may contribute to differential pleiotropic effects including enhanced nitric oxide bioavailability and inhibition of endothelial cell apoptosis [1]. These pharmacologic and clinical outcome differences preclude the assumption that substituting perindopril with another ACE inhibitor would yield equivalent therapeutic results [1][2].

Perindopril Quantitative Differentiation Evidence: Head-to-Head and Comparative Data for Procurement Decisions


Perindopril vs. All Other ACE Inhibitors Combined: Meta-Analysis of Cardiovascular Outcomes in Chronic Therapy

In a meta-analysis evaluating whether ACE inhibitors exhibit a uniform class effect in chronic cardiovascular therapy (>6 months of exposure), perindopril-based trials demonstrated significantly superior outcomes compared to trials of all other ACE inhibitors combined. The analysis included published randomized controlled trials assessing myocardial infarction, stroke, and mortality as individual and composite endpoints [1]. The perindopril group showed a 5% event rate for the composite outcome versus 11% for all other ACE inhibitors combined [1].

Cardiovascular outcomes ACE inhibitor class effect Meta-analysis

Perindopril vs. Enalapril: 24-Hour Blood Pressure Control and Trough-to-Peak Ratio Comparison

A placebo run-in, double-blind, crossover study compared perindopril 4-8 mg once daily with enalapril 10-20 mg once daily in 32 hypertensive patients using 24-hour ambulatory blood pressure monitoring [1]. While enalapril produced greater peak blood pressure reductions, perindopril demonstrated a more sustained and predictable 24-hour antihypertensive effect. The placebo-corrected trough-to-peak ratio for systolic blood pressure/diastolic blood pressure was 0.97/0.81 for perindopril compared to 0.77/0.67 for enalapril [1].

Hypertension Ambulatory blood pressure monitoring Trough-to-peak ratio

Perindoprilat vs. Enalaprilat, Ramiprilat, Quinaprilat, Trandolaprilat: Bradykinin Binding Site Selectivity

In vitro binding assays using human somatic ACE evaluated the selectivity of various ACE inhibitor active metabolites for bradykinin degradation sites versus angiotensin I cleavage sites [1]. Double displacement experiments calculated bradykinin/angiotensin I selectivity ratios. Perindoprilat exhibited the highest selectivity ratio among all tested ACE inhibitors, indicating preferential binding to the bradykinin-inactivating domain of ACE [1].

Bradykinin selectivity ACE inhibitor pharmacology Binding affinity

Perindopril Arginine Salt vs. Perindopril Erbumine Salt: Stability and Shelf-Life Comparison

The traditional erbumine (tert-butylamine) salt of perindopril exhibits limited stability under conditions of elevated temperature and humidity, restricting shelf-life and requiring specialized packaging for distribution to certain climatic zones [1]. Comparative stability studies demonstrated that the arginine salt formulation is 50% more stable than the erbumine salt, enabling an extension of shelf-life from 2 years to 3 years without the need for specialized climatic packaging [1]. The arginine salt meets all FDA bioequivalence criteria for AB rating and interchangeability with the erbumine formulation after dose-normalization for the 1.43-fold molecular weight difference [2].

Pharmaceutical stability Salt form selection Shelf-life

Perindopril vs. Enalapril: In Vitro ACE Inhibition Potency in Rat Plasma

In a comparative study evaluating the in vitro ACE inhibitory activity of prodrug diacid metabolites against rat plasma converting enzyme, perindopril diacid demonstrated substantially greater potency than enalapril diacid and captopril, and comparable potency to ramipril diacid [1]. The study utilized standardized IC50 determinations to quantify inhibitory concentration requirements for each compound [1].

ACE inhibition IC50 In vitro pharmacology

Perindopril-Based Regimen vs. Atenolol-Based Regimen: ASCOT-BPLA Cardiovascular Outcomes

The ASCOT-BPLA trial randomized 19,257 hypertensive patients to either an amlodipine-based regimen with perindopril added as required or an atenolol-based regimen with bendroflumethiazide added as required [1]. The perindopril-containing regimen demonstrated significant reductions across multiple cardiovascular endpoints compared to the beta-blocker-based regimen [1].

Hypertension Cardiovascular outcomes Combination therapy

Perindopril Optimal Application Scenarios: Evidence-Based Selection for Research and Industrial Use


Cardiovascular Outcome Studies and Clinical Trial Material Sourcing

Perindopril is the preferred ACE inhibitor for cardiovascular outcome research requiring robust, trial-validated clinical evidence. Unlike most ACE inhibitors that lack large-scale outcome trial data, perindopril has demonstrated statistically significant reductions in composite endpoints of myocardial infarction, stroke, and cardiovascular mortality in multiple landmark trials including EUROPA (stable CAD), PROGRESS (secondary stroke prevention), and ASCOT-BPLA (hypertension) [6][5]. The meta-analysis evidence showing 5% versus 11% composite event rates compared to other ACE inhibitor trials (p = 0.0001) provides quantitative justification for selecting perindopril in cardiovascular research protocols and investigational new drug applications requiring a reference ACE inhibitor with established outcome benefits [3].

Endothelial Function and Bradykinin-Mediated Pathway Research

For preclinical or clinical studies investigating ACE inhibitor effects on endothelial function, nitric oxide bioavailability, or bradykinin-mediated vasodilation, perindopril offers a unique pharmacologic profile. Perindoprilat demonstrates the highest bradykinin/angiotensin I selectivity ratio (1.44) among major ACE inhibitors, exceeding ramiprilat (1.16) by 24% and enalaprilat (1.00) by 44% [6]. This differential selectivity translates to enhanced bradykinin preservation and downstream nitric oxide production, providing a mechanistic basis for selecting perindopril over less selective ACE inhibitors in endothelial biology research or studies of ACE inhibitor pleiotropic effects [5].

Formulation Development and Stability-Critical Manufacturing

The perindopril arginine salt formulation offers quantifiable stability advantages for pharmaceutical manufacturing and supply chain applications. Compared to the traditional erbumine salt, perindopril arginine demonstrates 50% greater stability under elevated temperature and humidity conditions, extending shelf-life from 2 to 3 years and enabling distribution to climatic zones III/IV without specialized moisture-protective packaging [6]. For generic pharmaceutical development or research applications requiring extended storage stability or distribution to tropical climates, the arginine salt provides documented bioequivalence (FDA AB-rated) with superior stability characteristics, directly impacting formulation strategy and procurement economics [5].

24-Hour Ambulatory Blood Pressure Monitoring and Chronopharmacology Studies

Perindopril is the ACE inhibitor of choice for hypertension research requiring consistent 24-hour blood pressure control with minimal peak-trough variability. In direct head-to-head comparison with enalapril using 24-hour ambulatory monitoring, perindopril achieved a trough-to-peak ratio of 0.97/0.81 (SBP/DBP) versus 0.77/0.67 for enalapril, indicating near-ideal 24-hour coverage without excessive peak hypotension [6]. This pharmacokinetic-pharmacodynamic profile makes perindopril particularly suitable for chronopharmacology studies, once-daily antihypertensive formulation development, or clinical protocols requiring predictable circadian blood pressure management [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perindopril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.